molecular formula C10H16O B156060 4-Allyl-1,6-heptadien-4-ol CAS No. 10202-75-2

4-Allyl-1,6-heptadien-4-ol

Cat. No.: B156060
CAS No.: 10202-75-2
M. Wt: 152.23 g/mol
InChI Key: SUXQWOWVXDXQSE-UHFFFAOYSA-N
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Description

4-Allyl-1,6-heptadien-4-ol, also known as triallylcarbinol, is an organic compound with the molecular formula C10H16O. It is a tertiary alcohol characterized by the presence of three allyl groups attached to a heptadienyl backbone.

Mechanism of Action

Target of Action

It is known to be a tertiary alcohol , which suggests it may interact with a variety of biological targets. It’s also noted that it can cause irritation to the respiratory system , indicating potential interactions with respiratory tissues.

Mode of Action

It’s known to be used in the synthesis of homoallylic alcohols bearing up to two adjacent quaternary centers . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

It’s known to be used in the synthesis of homoallylic alcohols , suggesting it may be involved in metabolic pathways related to alcohol metabolism.

Pharmacokinetics

Given its molecular weight of 1522334 , it is likely to have good bioavailability due to its relatively small size

Result of Action

It’s known to be used in the synthesis of homoallylic alcohols , suggesting it may have a role in the production of these compounds at the molecular level.

Action Environment

The action of 4-Allyl-1,6-heptadien-4-ol can be influenced by environmental factors. For instance, it’s known to be soluble in water , which means its action can be influenced by the hydration status of the environment. Additionally, it’s noted to be incompatible with strong oxidizing agents , suggesting that its stability and efficacy can be affected by the presence of such agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Allyl-1,6-heptadien-4-ol can be synthesized through several methods. One common approach involves the reaction of allylmagnesium bromide with 1,6-heptadien-4-one under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of allylmagnesium bromide, its reaction with 1,6-heptadien-4-one, and subsequent purification. The use of automated systems can enhance efficiency and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-1,6-heptadien-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Allyl-1,6-heptadien-4-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,6-Heptadien-4-ol: A similar compound with a heptadienyl backbone but lacking the allyl groups.

    4-Allyl-1,6-heptadiene: A compound with a similar structure but without the hydroxyl group.

Uniqueness

4-Allyl-1,6-heptadien-4-ol is unique due to the presence of three allyl groups and a hydroxyl group, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and materials science, setting it apart from other similar compounds .

Properties

IUPAC Name

4-prop-2-enylhepta-1,6-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-4-7-10(11,8-5-2)9-6-3/h4-6,11H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXQWOWVXDXQSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144536
Record name 4-Allyl-1,6-heptadiene-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10202-75-2
Record name 4-Allyl-1,6-heptadiene-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010202752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Allyl-1,6-heptadiene-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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